molecular formula C15H9BrO2S B5768029 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone CAS No. 5670-60-0

5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone

Cat. No. B5768029
CAS RN: 5670-60-0
M. Wt: 333.2 g/mol
InChI Key: VGCCSWWTJFPQGV-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as BMF, is a synthetic compound that belongs to the furanone family. It is widely used in scientific research to understand its mechanism of action and its biochemical and physiological effects. BMF has gained popularity in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is not fully understood, but it is believed to act through multiple pathways. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. Furthermore, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been found to induce the expression of the tumor suppressor protein p53, which plays a key role in apoptosis.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments is its high purity and stability. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to understand the mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone and its effects on different cell types and tissues. In addition, the development of novel derivatives of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone involves the reaction between 4-bromobenzaldehyde and 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Scientific Research Applications

5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCCSWWTJFPQGV-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357776
Record name ST51003418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-(4-bromophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one

CAS RN

5670-60-0
Record name ST51003418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.